molecular formula C15H13NO3 B2581994 phenyl N-(4-acetylphenyl)carbamate CAS No. 99134-77-7

phenyl N-(4-acetylphenyl)carbamate

Cat. No.: B2581994
CAS No.: 99134-77-7
M. Wt: 255.273
InChI Key: LETGZXPZNAIRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Carbamate (B1207046) Chemistry Relevant to Phenyl N-(4-acetylphenyl)carbamate

The study of carbamates dates back to the 19th century, with these compounds initially gaining attention for their utility in various industrial and biological applications. nih.govnih.gov Carbamates, or urethanes, are derivatives of the unstable carbamic acid. nih.gov Their synthesis and applications have evolved significantly over the decades. Initially, methods for carbamate synthesis involved the reaction of ammonia (B1221849) or amines with chloroformates or esters of carbonic acid. union.edu A significant advancement was the development of methods using isocyanates, which became fundamental in the polyurethane industry. nih.gov

The carbamate functional group is a key structural motif in numerous therapeutic agents and prodrugs due to its chemical and proteolytic stability. nih.govnih.gov This stability is attributed to the resonance between the amide and ester functionalities. rsc.org The versatility of the carbamate group has led to its widespread use as a protecting group for amines in organic synthesis, particularly in peptide chemistry. nih.gov Furthermore, carbamate derivatives are extensively used in agriculture as pesticides, herbicides, and fungicides. nih.gov The development of carbamate-based drugs, such as the cholinesterase inhibitor physostigmine, marked a significant milestone in medicinal chemistry. nih.gov Research into compounds like this compound builds upon this long history, exploring how the specific substitution patterns on the phenyl and N-phenyl rings influence the molecule's properties and potential applications.

Academic Significance and Research Gaps in the Study of this compound

The academic significance of this compound lies in its potential as a building block for more complex molecules and as a scaffold in medicinal chemistry. The presence of the acetyl group offers a reactive handle for further functionalization, while the carbamate linkage provides a stable and conformationally influential backbone. nih.gov The study of related structures, such as N-((4-acetylphenyl)carbamothioyl)pivalamide and 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), highlights the interest in the biological activities of acetylphenyl-containing carbamate and thiocarbamate derivatives. nih.govnih.gov These related compounds have been investigated for their potential as enzyme inhibitors and anti-proliferative agents. nih.govnih.gov

Despite the interest in related compounds, a significant research gap exists specifically for this compound. There is a lack of dedicated studies focusing on its synthesis, characterization, and exploration of its biological or material properties. While databases like PubChem provide predicted data, detailed experimental findings from peer-reviewed literature are scarce. uni.lu This presents an opportunity for future research to synthesize and thoroughly characterize this compound, and to investigate its potential in areas such as drug design, polymer chemistry, and organic synthesis.

Conceptual Frameworks Guiding Research on this compound

Research on this compound is guided by several key conceptual frameworks rooted in organic and medicinal chemistry.

Prodrug Design: Carbamates are frequently employed as prodrugs to enhance the stability and bioavailability of pharmaceuticals. nih.gov The carbamate linkage in this compound could be designed to undergo hydrolysis in vivo, releasing a biologically active molecule. The rate of this hydrolysis can be modulated by the electronic and steric nature of the substituents. nih.gov

Peptide Bond Surrogates: Due to their conformational rigidity and ability to participate in hydrogen bonding, carbamates are often used as mimics of the peptide bond in peptidomimetic drug design. nih.gov This framework suggests that this compound could serve as a scaffold for developing molecules that interact with protein targets.

Crystal Engineering: The carbamate group can act as both a hydrogen bond donor and acceptor, making it a valuable synthon in crystal engineering for the design of supramolecular architectures. researchgate.net The study of the crystal structure of related carbamates reveals how intermolecular interactions, such as hydrogen bonding and π–π stacking, dictate the solid-state packing. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, for instance, by altering the substitution on the phenyl rings, researchers can explore how these changes affect its biological activity. This is a fundamental concept in medicinal chemistry for optimizing lead compounds.

Detailed Research Findings

While direct experimental data for this compound is limited, insights can be drawn from studies on structurally similar compounds. The synthesis of related acetylphenyl carbamates and thiocarbamates typically involves the reaction of 4-aminoacetophenone with a suitable chloroformate or isothiocyanate derivative. nih.govnih.gov For example, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate was synthesized by reacting 4'-aminoacetophenone (B505616) with 2-(chlorocarbonyl)phenyl acetate. nih.gov Similarly, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) was prepared from 4-aminoacetophenone and pivaloyl isothiocyanate. nih.gov

Below are data tables containing predicted information for this compound and experimental data from closely related compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₃ uni.lumatrix-fine-chemicals.com
Molecular Weight255.27 g/mol matrix-fine-chemicals.comchembk.com
XlogP (predicted)3.0 uni.lu
Monoisotopic Mass255.08954 Da uni.lu

Predicted Collision Cross Section (CCS) Data for this compound

This data is predicted using computational methods.

Adductm/zPredicted CCS (Ų)
[M+H]⁺256.09682156.7
[M+Na]⁺278.07876162.8
[M-H]⁻254.08226163.4
[M+NH₄]⁺273.12336172.8
[M+K]⁺294.05270160.2

Source: uni.lu

Spectroscopic Data of a Structurally Related Compound: N-((4-acetyl phenyl) carbamothioyl) pivalamide

This data provides an indication of the expected spectral features for this compound.

FT-IR Data

Wavenumber (cm⁻¹)Assignment
3233N-H Stretch
1655C=O Stretch
1525C=O Stretch
1174C=S Stretch

Source: nih.gov

¹H-NMR Data (300 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.95s1HNH
9.40s1HNH
8.06–7.96m4HAr-H
2.89s3HCH₃
1.38s9H3 x CH₃

Source: nih.gov

¹³C-NMR Data (75 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)Assignment
195.91C=O
180.25C=S
178.8C=O
142.1, 134.6, 128.9, 122.8Ar-C
40.1C
29.73 x CH₃
25.7CH₃

Source: nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(4-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)12-7-9-13(10-8-12)16-15(18)19-14-5-3-2-4-6-14/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGZXPZNAIRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Phenyl N 4 Acetylphenyl Carbamate

Established Synthetic Pathways to Phenyl N-(4-acetylphenyl)carbamate

The foundational methods for synthesizing this compound are rooted in classical organic reactions that have been refined over time.

The traditional synthesis of carbamates relies on several key reactions. For this compound, the most direct classical approach involves the reaction of an isocyanate with an alcohol or the aminolysis of a chloroformate. wikipedia.org A highly relevant example is the synthesis of the related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), which is achieved by reacting 4'-aminoacetophenone (B505616) with 2-(chlorocarbonyl)phenyl acetate. nih.gov Adapting this method, this compound can be synthesized by the reaction of 4-aminoacetophenone with phenyl chloroformate. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Other classical routes to carbamates that could be adapted for this synthesis include the Curtius, Hofmann, and Lossen rearrangements, where an isocyanate intermediate is generated and subsequently trapped by an alcohol. wikipedia.orgnih.gov For instance, a Hofmann rearrangement of a primary carboxamide can lead to a carbamate (B1207046), and modifications to this reaction have been developed to optimize its utility. nih.gov

Table 1: Classical Synthetic Routes to Carbamates

Reaction Type Reactants Key Intermediate Reference
Chloroformate Aminolysis Phenyl chloroformate, 4-aminoacetophenone - nih.govnih.gov
Isocyanate Alcoholysis 4-acetylphenyl isocyanate, Phenol (B47542) - wikipedia.org
Curtius Rearrangement Acyl azide Isocyanate wikipedia.orgnih.gov

Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to enhance yield and purity. Key areas for optimization include the choice of solvent, base, and catalyst, as well as reaction temperature and time. For instance, in a related synthesis, triethylamine (B128534) was employed as the base in dichloromethane (B109758) as the solvent. nih.gov The choice of base is crucial in reactions generating acidic byproducts, with options ranging from organic amines to inorganic carbonates.

A study on a non-phosgene route to methyl N-phenyl carbamate from phenylurea and methanol (B129727) demonstrated the significant impact of catalysts. psu.edu Basic catalysts like MgO, ZnO, and ZrO2 were found to increase the yield, while acidic catalysts such as ZnCl2 and CuCl2 led to the formation of byproducts. psu.edu These findings suggest that for the synthesis of this compound, a systematic screening of basic catalysts could lead to improved outcomes. The molar ratio of reactants is another critical parameter to optimize, as demonstrated in the synthesis of carbamates from CO2, amines, and alcohols, where a high excess of the alcohol was necessary for good yields. psu.edu

Novel and Emerging Synthetic Routes to this compound

Recent advancements in organic synthesis have introduced novel and more efficient methods for carbamate formation, many of which are applicable to the synthesis of this compound.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-aryl carbamates. Palladium-catalyzed cross-coupling reactions have been developed for the efficient synthesis of aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.edumit.edu This methodology could be applied to synthesize this compound by coupling a 4-haloacetophenone with sodium cyanate in the presence of phenol.

Nickel catalysis also offers promising alternatives. Nickel-catalyzed amination of aryl carbamates has been reported as a versatile method. rsc.org Furthermore, photosensitized nickel catalysis has been utilized for the N-arylation of carbamates at room temperature under visible light, presenting a scalable and less expensive option compared to traditional palladium-catalyzed methods. organic-chemistry.org Other catalytic systems, such as those based on copper for three-component couplings and hafnium(IV) triflate for the synthesis of β-carbamate ketones, further expand the toolkit for constructing carbamate-containing molecules. organic-chemistry.orgsemanticscholar.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for carbamate synthesis. A major focus has been the replacement of highly toxic phosgene (B1210022) and its derivatives. nih.gov Carbon dioxide (CO2), being abundant, non-toxic, and renewable, has been extensively explored as a C1 source for carbamate synthesis. nih.govpsu.edursc.orgnih.govresearchgate.net The direct reaction of amines with CO2 and alcohols, often facilitated by a catalyst, provides a halogen-free route to carbamates. psu.edursc.org The role of guanidine-CO2 adducts in mediating such carboxylations has been investigated, offering mechanistic insights for catalyst design. rsc.org

Another green approach involves the use of urea (B33335) as a carbonyl source in the presence of a reusable heterogeneous catalyst, such as TiO2–Cr2O3/SiO2, for the synthesis of N-substituted carbamates from amines and alcohols. rsc.org One-pot synthetic procedures, such as the green Hofmann rearrangement using oxone and chloride, also contribute to more sustainable chemical processes by reducing waste and improving efficiency. nih.gov These green methodologies could be adapted for the synthesis of this compound, for example, by reacting 4-aminoacetophenone with CO2 and phenol under appropriate catalytic conditions.

Table 2: Comparison of Catalytic and Green Synthetic Approaches

Method Key Features Potential Application for Target Compound Reference
Palladium-Catalysis Cross-coupling of aryl halides with NaOCN and alcohols Reaction of 4-haloacetophenone, NaOCN, and phenol nih.govmit.edu
Nickel-Photocatalysis Visible light-mediated N-arylation of carbamates Arylation of a carbamate with a 4-acetylphenyl halide organic-chemistry.org
CO2 Utilization Phosgene-free, renewable C1 source Reaction of 4-aminoacetophenone, CO2, and phenol psu.edunih.gov

Mechanistic Investigations of Phenyl N 4 Acetylphenyl Carbamate Formation and Reactivity

Elucidation of Reaction Mechanisms in Phenyl N-(4-acetylphenyl)carbamate Synthesis

The formation of this compound typically proceeds through the reaction of 4-aminoacetophenone with a phenyl chloroformate derivative. This reaction is a classical method for creating the carbamate (B1207046) linkage and involves a nucleophilic substitution at the carbonyl carbon of the chloroformate.

Identification of Key Intermediates and Transition States

The synthesis of this compound from 4-aminoacetophenone and phenyl chloroformate is proposed to proceed through a stepwise addition-elimination mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of 4-aminoacetophenone, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenyl chloroformate. This leads to the formation of a tetrahedral intermediate. The electron-withdrawing nature of the acetyl group on the 4-aminoacetophenone ring decreases the nucleophilicity of the amino group, which can slow down this initial attack compared to unsubstituted aniline (B41778).

Transition State: The transition state for this step involves the partial formation of the N-C bond and partial breaking of the C-O π-bond in the chloroformate. The structure is likely to be highly polar.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, where the carbonyl carbon is sp3-hybridized. This intermediate is generally unstable and readily collapses.

Elimination of Leaving Group: The tetrahedral intermediate collapses with the expulsion of the chloride ion, a good leaving group, and the reformation of the carbonyl double bond. A proton is subsequently lost from the nitrogen atom, often facilitated by a base such as triethylamine (B128534), to yield the final product, this compound. nih.gov

A similar synthetic approach has been reported for the facile synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), where 4'-aminoacetophenone (B505616) reacts with 2-(chlorocarbonyl)phenyl acetate in the presence of triethylamine. nih.gov

Kinetic and Thermodynamic Studies of Carbamate Bond Formation

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, general principles of physical organic chemistry and studies on related systems provide valuable insights.

The rate of carbamate formation is influenced by several factors:

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. The presence of the electron-withdrawing 4-acetyl group on the aniline ring reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing down the reaction rate compared to aniline itself.

Electrophilicity of the Carbonyl Carbon: The electrophilicity of the carbonyl carbon in phenyl chloroformate is high, favoring the nucleophilic attack.

Solvent and Catalyst: The reaction is typically carried out in a non-polar aprotic solvent, and a base like triethylamine is often added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Kinetic studies on the aminolysis of phenyl chloroformates have shown that these reactions are generally slow due to the initial-state stabilization by strong resonance electron donation from the phenoxy group. rsc.org The reactions exhibit a strong dependence on the basicity of the aniline nucleophile, which is consistent with a concerted displacement mechanism or a stepwise mechanism with a rate-determining nucleophilic attack. rsc.org

Table 1: Factors Influencing the Rate of this compound Formation

FactorInfluence on Reaction RateRationale
Electron-withdrawing substituent (4-acetyl group) on aniline Decreases rateReduces the nucleophilicity of the amino group.
Good leaving group (chloride) on chloroformate Increases rateFacilitates the collapse of the tetrahedral intermediate.
Use of a non-polar aprotic solvent Generally favorableSolvates the reactants appropriately without interfering with the reaction.
Presence of a non-nucleophilic base (e.g., triethylamine) Increases rateNeutralizes the acidic byproduct (HCl), shifting the equilibrium to the right. nih.gov

Reaction Dynamics and Pathways of this compound in Chemical Transformations

The reactivity of this compound is characterized by the stability of the carbamate linkage and its susceptibility to attack by various reagents. The electron-withdrawing 4-acetyl group plays a significant role in modulating this reactivity.

Hydrolytic Stability and Decomposition Mechanisms of this compound

The hydrolysis of N-aryl carbamates, particularly under alkaline conditions, has been a subject of detailed mechanistic studies. The hydrolysis of this compound is significantly influenced by the pH of the medium.

Under alkaline conditions, the hydrolysis of substituted phenyl N-phenylcarbamates, including the 4-acetyl derivative, is proposed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This mechanism involves the following steps:

Deprotonation: A hydroxide (B78521) ion removes the proton from the nitrogen atom of the carbamate, forming a conjugate base (anion). The electron-withdrawing 4-acetyl group increases the acidity of this proton, facilitating this step.

Rate-Determining Elimination: The conjugate base then undergoes a rate-limiting elimination of the phenoxide leaving group to form a phenyl isocyanate intermediate.

Rapid Hydrolysis of Isocyanate: The highly reactive phenyl isocyanate intermediate is rapidly attacked by water to form a carbamic acid, which then decarboxylates to yield aniline and carbon dioxide.

A study on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates demonstrated that the bimolecular rate constant for the hydrolysis of the 4-acetyl substituted ester showed a significant rate enhancement. rsc.org This is consistent with the E1cB mechanism, where the electron-withdrawing acetyl group stabilizes the anionic intermediate formed in the pre-equilibrium step. The study also reported a Hammett sensitivity (ρ value) of 2.86, with σ⁻ values required for substituents like 4-acetyl, indicating a strong resonance interaction with the transition state of the rate-determining step. rsc.org

Table 2: Kinetic Data for Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates

Substituent on Phenyl EsterSecond-order rate constant (k₂) / L mol⁻¹ s⁻¹
4-AcetylData indicates significant rate enhancement, consistent with E1cB mechanism. rsc.org
4-NitroHigh rate constant, σ⁻ value required for correlation. rsc.org
4-CyanoHigh rate constant, σ⁻ value required for correlation. rsc.org
UnsubstitutedProportional to hydroxide ion concentration up to pH 12. rsc.org

Note: Specific numerical values for the 4-acetyl derivative were part of a broader study demonstrating the mechanism and substituent effects.

Reactivity with Nucleophiles and Electrophiles: Mechanistic Insights

The carbamate group in this compound can react with both nucleophiles and electrophiles, although the reactivity is modulated by the electronic effects of the substituents.

Reactivity with Nucleophiles:

The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. Common nucleophilic reactions include:

Aminolysis: Reaction with amines can lead to the formation of ureas. The reaction of phenylcarbamates with primary amines to form ureas is a known transformation. nih.gov The electron-withdrawing 4-acetyl group would make the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted analogue.

Hydrolysis: As discussed in the previous section, hydrolysis under basic conditions is a prominent reaction.

Reaction with Grignard Reagents: While not specifically documented for this compound, aryl carbamates can undergo nickel-catalyzed cross-coupling reactions with Grignard reagents.

Reactivity with Electrophiles:

The nitrogen atom of the carbamate has lone pair electrons, but their availability for reaction with electrophiles is significantly reduced due to resonance with the adjacent carbonyl group and the electron-withdrawing nature of the two attached aryl groups. The acetyl group on one of the phenyl rings further deactivates the system towards electrophilic attack on the aromatic rings. However, under certain conditions, reactions at the nitrogen or the aromatic rings could be envisaged:

N-Alkylation/N-Arylation: While direct electrophilic attack on the nitrogen is generally difficult due to reduced nucleophilicity, N-arylation of carbamates can be achieved through transition metal-catalyzed cross-coupling reactions. organic-chemistry.org

Electrophilic Aromatic Substitution: The phenyl rings are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbamate and acetyl groups. Reactions would require harsh conditions and would likely be directed to the meta position of the acetyl-substituted ring.

The reactivity of the carbamate functionality is a balance between the resonance stabilization of the N-C(O)-O linkage and the electronic effects of the substituents on the aryl rings. The 4-acetyl group in this compound plays a pivotal role in enhancing the acidity of the N-H proton and increasing the electrophilicity of the carbonyl carbon, thereby influencing its stability and reactivity in various chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for Phenyl N 4 Acetylphenyl Carbamate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Phenyl N-(4-acetylphenyl)carbamate

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound, both one-dimensional and advanced two-dimensional NMR experiments are instrumental in assigning proton (¹H) and carbon-¹³ (¹³C) signals and understanding the molecule's conformation.

2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) in Structural Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex spectra of molecules like this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl and acetylphenyl rings, aiding in the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt They are essential for assigning the carbon signals based on the previously identified proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

A study on a related carbamate (B1207046) derivative, 1-propyl (4-acetylphenyl)carbamate, reported the following ¹H NMR chemical shifts, which can serve as a reference for interpreting the spectra of this compound. rsc.org

Proton Chemical Shift (ppm)
Aromatic (d, J = 7.5 Hz)7.85
Aromatic (d, J = 7.5 Hz)7.43
NH (s, br)6.95
Acetyl (s)2.50

This table is based on data for a structurally related compound and serves as an illustrative example.

Solid-State NMR for Polymorphs and Crystalline Forms

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can distinguish between different crystalline forms, or polymorphs. nih.gov Polymorphism can significantly impact the physical properties of a compound. Although specific ssNMR studies on this compound are not widely reported, the technique is crucial for characterizing the distinct molecular packing and conformations that may exist in the solid state. nih.gov ssNMR experiments, often combined with techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), can provide detailed information about the local environment of each atom within the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe the nature of its chemical bonds.

For a related compound, 1-propyl (4-acetylphenyl)carbamate, the following characteristic IR absorption bands were observed. rsc.org These provide a good indication of the expected vibrational modes for this compound.

Vibrational Mode Wavenumber (cm⁻¹)
N-H stretching3304
C-H stretching (aromatic)3076
C-H stretching (aliphatic)2973, 2952
C=O stretching (carbamate)1736
C=O stretching (acetyl)1664
Aromatic C=C stretching1594

The IR spectrum provides a characteristic fingerprint of the molecule. The N-H stretching vibration is a key indicator of hydrogen bonding interactions within the crystal structure. The positions of the two distinct carbonyl (C=O) stretching bands confirm the presence of both the carbamate and the acetyl functionalities.

Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net While specific Raman data for this compound is limited in the public domain, theoretical calculations can predict the Raman active modes. nih.gov These spectra are particularly useful for analyzing the vibrations of the non-polar parts of the molecule, such as the phenyl rings.

Mass Spectrometry (MS) in Mechanistic Studies and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pathways can provide valuable structural information. For carbamates, common fragmentation patterns involve cleavage of the carbamate bond. researchgate.netstackexchange.com

Predicted collision cross-section (CCS) values for different adducts of this compound can be calculated, providing further structural insights. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺256.09682156.7
[M+Na]⁺278.07876162.8
[M-H]⁻254.08226163.4

These values are predicted and provide a theoretical basis for mass spectrometry analysis. uni.lu

The study of fragmentation mechanisms often involves tandem mass spectrometry (MS/MS), where a specific ion is selected and further fragmented to elucidate complex structural details. researchgate.net

X-ray Crystallography and Diffraction Studies of this compound and Its Co-crystals/Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms.

In the crystal structure of this compound, one would expect to observe:

Hydrogen Bonding: The N-H group of the carbamate linkage is likely to form hydrogen bonds with the oxygen atoms of the carbonyl groups (either the carbamate or the acetyl group) of neighboring molecules. nih.govresearchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing. nih.gov

Crystallographic data for a related compound, phenyl N-(4-fluorophenyl)carbamate, is presented below as an example of the type of information obtained from such studies. nih.gov

Crystal System Space Group Unit Cell Dimensions
TriclinicP-1a = 5.8860 Å, b = 7.8540 Å, c = 24.761 Å, α = 96.62°, β = 92.82°, γ = 91.19°

This data is for a related fluoro-substituted compound and illustrates typical crystallographic parameters. nih.gov

Based on a thorough review of available scientific literature, it has been determined that there is insufficient specific research data for the compound "this compound" to fully address the detailed theoretical and computational chemistry topics outlined in your request.

Dedicated studies employing Density Functional Theory (DFT), ab initio calculations, Molecular Dynamics (MD) simulations, computational reaction pathway analysis, and Quantitative Structure-Activity Relationship (QSAR) modeling specifically for this compound and its derivatives are not present in the accessible scientific databases.

Consequently, it is not possible to generate a scientifically accurate and data-rich article that strictly adheres to the requested outline and inclusions, such as detailed research findings and data tables, for this particular compound. While the methodologies mentioned are standard in computational chemistry, their application to "this compound" has not been documented in a way that would allow for the creation of the specified article.

Derivatization and Analog Synthesis of Phenyl N 4 Acetylphenyl Carbamate for Structure Reactivity Studies

Systematic Modification of the Phenyl Moiety in Phenyl N-(4-acetylphenyl)carbamate

The phenyl group of this compound serves as a leaving group in various reactions, and its reactivity can be finely tuned by the introduction of substituents. The electronic nature of these substituents directly impacts the stability of the phenoxide leaving group, thereby influencing the reaction rates at the carbamate (B1207046) carbonyl center.

Research into the basic hydrolysis of phenyl carbamates indicates that the reaction mechanism is sensitive to the substitution on the nitrogen atom. nih.govacs.org For primary and secondary amines, which is the case for this compound, the hydrolysis often proceeds through an E1cb-type mechanism, involving the formation of an isocyanate intermediate. nih.govacs.org The rate of this process is dependent on the acidity of the N-H proton and the stability of the resulting phenoxide.

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring increases the acidity of the phenol (B47542), making the corresponding phenoxide a better leaving group. This generally leads to an enhanced rate of reaction. Conversely, electron-donating groups (EDGs) decrease the acidity of the phenol, resulting in a poorer leaving group and a slower reaction rate. Palladium-catalyzed synthesis of N-aryl carbamates has shown that the electronic nature of the aryl alcohol affects the efficiency of the transformation, with electron-poor phenols like 4-nitrophenol (B140041) being less reactive in certain contexts. mit.edu

The following table summarizes the predicted effects of various substituents on the reactivity of the phenyl moiety:

Substituent (X) on Phenyl RingElectronic EffectPredicted Effect on Phenoxide Leaving Group AbilityPredicted Effect on Carbamate Reactivity (e.g., towards hydrolysis)
-NO₂ (para)Strongly Electron-WithdrawingIncreases stabilityIncreases
-CN (para)Strongly Electron-WithdrawingIncreases stabilityIncreases
-Cl (para)Weakly Electron-WithdrawingSlightly increases stabilitySlightly increases
-HNeutral (Reference)BaselineBaseline
-CH₃ (para)Weakly Electron-DonatingSlightly decreases stabilitySlightly decreases
-OCH₃ (para)Strongly Electron-DonatingDecreases stabilityDecreases

Exploration of Substituent Effects on the N-(4-acetylphenyl) Moiety

Modification of the N-(4-acetylphenyl) moiety offers another layer of control over the chemical and physical properties of the parent compound. The acetyl group, being an electron-withdrawing meta-director, influences the electron density of the adjacent phenyl ring and the nitrogen atom of the carbamate.

Altering the acetyl group can have significant consequences. For instance, oxidation of the acetyl group to a carboxylic acid would introduce a site for further derivatization, such as esterification or amidation. Reduction of the acetyl group to an ethyl group would increase the lipophilicity and electron-donating character of the substituent.

Introducing additional substituents onto the N-(4-acetylphenyl) ring would modulate the electronic environment of the carbamate nitrogen. An electron-donating group ortho or para to the carbamate nitrogen would increase its nucleophilicity, potentially affecting its reactivity. Conversely, an electron-withdrawing group would decrease the nitrogen's nucleophilicity. Studies on related structures, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, demonstrate that the acetylphenyl ring can be a scaffold for further reactions like Suzuki-Miyaura cross-coupling to introduce styryl and other groups. carloneresearch.eu

The table below outlines potential modifications and their expected impact on the molecule's properties:

Modification on N-(4-acetylphenyl) MoietyExpected Change in Electronic PropertiesPotential Impact on Reactivity
Oxidation of acetyl to carboxylic acidIncreases electron-withdrawing natureDecreases nucleophilicity of carbamate nitrogen
Reduction of acetyl to ethyl groupIncreases electron-donating natureIncreases nucleophilicity of carbamate nitrogen
Introduction of a nitro group (ortho to acetyl)Strongly electron-withdrawingSignificantly decreases electron density on the ring and nitrogen
Introduction of a methoxy (B1213986) group (ortho to carbamate)Electron-donating by resonanceIncreases electron density on the nitrogen

Heterocyclic Analogues and Bioisosteric Replacements (focus on chemical properties and reactivity)

Replacing one or both of the phenyl rings in this compound with heterocyclic systems is a common strategy in medicinal chemistry and materials science to modulate properties such as solubility, polarity, and hydrogen bonding capabilities. sciforum.net These changes can significantly alter the chemical reactivity of the carbamate.

For example, replacing the phenyl group of the carbamate with a pyridine (B92270) ring would create a pyridyl carbamate. The position of the nitrogen atom in the pyridine ring would be crucial; a 2- or 4-pyridyl group would be more electron-withdrawing than a phenyl group, leading to a more reactive carbamate. The synthesis of such heterocyclic carbamates can be achieved by reacting hydroxy-substituted heterocycles with isocyanates or carbamoyl (B1232498) chlorides. sciforum.net Research has been conducted on the synthesis of 3-heterocycle phenyl N-alkyl carbamates, where various heterocyclic substituents like oxazole, tetrazole, and imidazole (B134444) were attached to the phenolic part of the carbamate. core.ac.uk

The N-(4-acetylphenyl) moiety can also be replaced by a heterocyclic ring. For instance, an N-(acetyl-substituted pyridyl) or N-(acetyl-substituted thienyl) analogue could be synthesized. The reactivity of these analogues would depend on the electronic properties of the chosen heterocycle.

Below is a table of potential heterocyclic analogues and their anticipated properties:

Analog TypeExample StructureAnticipated Change in Chemical Properties
Pyridyl ester analoguePyridin-4-yl N-(4-acetylphenyl)carbamateIncreased reactivity of the carbamate towards nucleophiles. Introduction of a basic nitrogen atom.
Quinoline ester analogueQuinolin-4-yl N-(4-acetylphenyl)carbamateEnhanced reactivity and potential for different intermolecular interactions.
Pyridyl amine analoguePhenyl N-(2-acetylpyridin-4-yl)carbamateAltered electron density on the carbamate nitrogen, affecting its nucleophilicity and hydrogen bonding capacity.
Thiophene amine analoguePhenyl N-(5-acetylthiophen-2-yl)carbamateModification of steric and electronic properties compared to the phenyl ring.

Synthesis of Polymeric or Supramolecular Assemblies Incorporating this compound Units

The carbamate functional group is a key component in supramolecular chemistry and polymer science. The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-ordered supramolecular structures. nih.gov

In the solid state, carbamate-containing molecules often form extended networks through hydrogen bonding. For this compound, the N-H of the carbamate and the oxygen of the acetyl group or the carbamate carbonyl can participate in intermolecular hydrogen bonding, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The aromatic rings can further stabilize these assemblies through π-π stacking interactions. The study of sugar-derived carbamates has shown their ability to act as low-molecular-weight gelators, forming fibrous networks in various solvents, which is a hallmark of supramolecular assembly. nih.gov

The incorporation of this compound units into polymers can lead to materials with interesting properties. One of the most well-known classes of carbamate-containing polymers is polyurethanes. wikipedia.org A diol derivative of this compound could potentially be synthesized and then polymerized with a diisocyanate to form a polyurethane. For example, if the acetyl group were reduced to a secondary alcohol and another hydroxyl group were introduced on the other phenyl ring, the resulting diol monomer could be used in step-growth polymerization. The properties of the resulting polyurethane would be influenced by the rigid aromatic and polar carbamate units within its backbone.

Structure Reactivity Relationships and Chemical Properties of Phenyl N 4 Acetylphenyl Carbamate

Influence of Molecular Architecture on Chemical Stability and Degradation Pathways

Specific studies detailing the chemical stability and degradation pathways of phenyl N-(4-acetylphenyl)carbamate are not available in the reviewed literature. However, general principles of carbamate (B1207046) chemistry suggest that the stability of the molecule would be influenced by the electronic nature of its constituent parts. The presence of the electron-withdrawing acetyl group on the N-phenyl ring is expected to influence the electron density on the carbamate nitrogen and, consequently, the stability of the N-C(O) bond.

Hydrolysis of phenylcarbamates can proceed through different mechanisms depending on the conditions and the substitution on the nitrogen atom. For primary and secondary carbamates, a base-catalyzed elimination-addition mechanism (E1cb-type) involving the formation of an isocyanate intermediate is a known pathway. matrix-fine-chemicals.com The acetyl group, by increasing the acidity of the N-H proton, might facilitate such a pathway under basic conditions.

The stability of the crystal lattice, if the compound is crystalline, would likely be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygens, as well as π-π stacking of the aromatic rings. Studies on structurally related compounds, such as phenyl N-(4-nitrophenyl)carbamate, have shown that N-H···O hydrogen bonds are significant in forming stable supramolecular structures. nih.gov

Correlating Structural Features with Reactivity towards Specific Reagents

Detailed experimental data on the reactivity of this compound with specific reagents are absent from the current scientific literature. General knowledge of carbamate reactivity can offer some predictions.

Nucleophilic Attack: The carbonyl carbon of the carbamate group is an electrophilic center and is susceptible to nucleophilic attack. The reactivity of this center is modulated by the electronic properties of both the phenoxy leaving group and the N-(4-acetylphenyl) group. The electron-withdrawing acetyl group would decrease the electron-donating ability of the nitrogen atom into the carbonyl group, potentially making the carbonyl carbon more electrophilic compared to carbamates with electron-donating groups on the N-aryl ring.

Reactions with strong nucleophiles could lead to the cleavage of the carbamate. For instance, reaction with primary amines could potentially lead to the formation of ureas, a common reaction for phenylcarbamates. matrix-fine-chemicals.com

Electrophilic Attack: The lone pair of electrons on the carbamate nitrogen can exhibit nucleophilic character, though this is reduced by delocalization into the carbonyl group and the acetyl-substituted phenyl ring. The aromatic rings themselves could undergo electrophilic substitution, with the substitution pattern being directed by the existing functional groups.

Hammett and Taft Analyses for Substituent Effects on Reactivity

No specific Hammett or Taft analyses for this compound have been reported in the literature. Such analyses would be valuable in quantifying the electronic effect of the para-acetyl group on the reactivity of the carbamate linkage. A Hammett analysis would involve comparing the reaction rates of a series of N-(substituted phenyl)carbamates to elucidate the electronic influence of the substituents. Given the electron-withdrawing nature of the acetyl group (with a positive Hammett σ value), it would be expected to increase the rate of reactions where the transition state is stabilized by electron withdrawal from the reaction center, such as in base-catalyzed hydrolysis.

Exploring this compound as a Ligand or Coordination Compound

The potential of this compound as a ligand in coordination chemistry has not been explored in the available literature. The molecule possesses several potential coordination sites: the nitrogen atom of the carbamate, and the oxygen atoms of the carbamate and acetyl carbonyl groups. These sites could potentially coordinate with various metal ions. For comparison, related thiourea (B124793) derivatives containing the N-(4-acetylphenyl) moiety have been recognized as potent ligands due to the presence of both soft (sulfur) and hard (nitrogen, oxygen) donor sites, allowing for diverse coordination modes. By analogy, this compound could act as a multidentate ligand, but experimental verification is required.

Emerging Applications of Phenyl N 4 Acetylphenyl Carbamate in Advanced Materials and Chemical Synthesis

Phenyl N-(4-acetylphenyl)carbamate as a Monomer or Building Block in Polymer Chemistry

This compound possesses two key functional groups—a carbamate (B1207046) linkage and a terminal acetyl group—that endow it with potential as a versatile building block in polymer science. The carbamate group can act as a masked isocyanate, a key component in polyurethane chemistry, while the acetyl group offers a site for post-polymerization modification, allowing for the creation of functional materials.

Polyurethanes and Polycarbamates Based on this compound

Polyurethanes (PUs) are traditionally synthesized through the reaction of diisocyanates and polyols. researchgate.net However, due to the toxicity of isocyanates, significant research has focused on non-isocyanate routes. researchgate.net Organic carbamates, such as this compound, are considered important precursors for isocyanate-free PU synthesis. rsc.org The thermal decomposition of a carbamate can yield an isocyanate, which can then react with a polyol in a conventional manner. This "blocked isocyanate" approach provides a safer alternative to handling volatile and toxic isocyanate monomers directly.

Another pathway to polyurethane synthesis involves the transesterification reaction between a carbamate and an alcohol, known as transurethanization, which can be catalyzed by various metal compounds. researchgate.netgoogle.com In this context, a bifunctional molecule like this compound could theoretically be polymerized with a diol. Furthermore, methods for preparing polyurethanes by reacting hydroxy carbamates with urea (B33335) have also been explored. google.com While direct polymerization of this compound into a polyurethane is not widely documented, its structure is analogous to model compounds used in the development of these alternative and greener PU manufacturing processes.

Functional Polymers Incorporating this compound Moieties

The incorporation of specific functional groups into a polymer backbone is a critical strategy for designing advanced materials. The acetyl group in this compound makes it an attractive candidate for creating functional polymers. This ketone functionality can serve as a reactive handle for a variety of chemical transformations.

For instance, the acetyl group could be used for:

Cross-linking: The ketone can react with dihydrazides or other difunctional compounds to form cross-linked polymer networks, enhancing thermal and mechanical stability.

Grafting: The acetyl group provides a site to graft other polymer chains or molecules onto the main polymer backbone, tailoring the material's surface properties or introducing new functionalities.

Derivatization: The ketone can be converted into other functional groups, such as hydroxyls (via reduction) or imines (via condensation with primary amines), to create polymers with tailored chemical properties for applications in chelation, catalysis, or as polymer supports.

While research specifically detailing the polymerization of this compound is limited, the synthesis of other functional polymers from monomers containing acetyl groups, such as N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), highlights the utility of this approach. nih.gov The precursor, 4-aminoacetophenone, is a common starting material for synthesizing monomers and other complex chemical structures. nih.govnih.gov

Utilization of this compound in Organic Synthesis as a Reagent or Protecting Group

In organic synthesis, the carbamate functional group is a cornerstone for the protection of amines. organic-chemistry.org The phenoxycarbonyl (Phoc) group, present in this compound, serves as a stable and reliable protecting group for the 4-acetyl-substituted aniline (B41778) nitrogen. nih.govacs.org Protecting an amine as a carbamate temporarily reduces its nucleophilicity, allowing other parts of the molecule to undergo selective reactions with electrophiles. organic-chemistry.org

The Phoc group is particularly useful because it is stable under neutral and mildly acidic or basic conditions but can be removed under stronger basic conditions, often through hydrolysis. nih.gov This stability profile allows for a wide range of subsequent synthetic steps. The general procedure for creating such a carbamate involves reacting the parent amine (4-aminoacetophenone) with phenyl chloroformate in the presence of a mild base. nih.govnih.gov

Beyond protection, phenylcarbamates can act as reagents themselves. For example, phenylcarbamates derived from primary amines can react with other amines to form unsymmetrical ureas, a valuable transformation in medicinal chemistry and materials science. nih.gov This reaction proceeds through the in-situ formation of an isocyanate intermediate under basic conditions. nih.gov Therefore, this compound could be employed as a stable precursor to generate 4-acetylphenyl isocyanate for the synthesis of various urea derivatives.

Optoelectronic or Sensing Applications of this compound Derivatives

While direct optoelectronic or sensing applications for this compound have not been extensively reported, the electronic properties of its derivatives and related compounds suggest potential in these areas. The structure, containing two aromatic rings connected by a polar carbamate linker, is a common motif in materials designed for electronic applications.

A closely related thiourea (B124793) derivative, N-((4-acetyl phenyl) carbamothioyl) pivalamide, was found to have a narrow HOMO-LUMO energy gap, which is indicative of chemical reactivity and potential for electronic applications. nih.gov The analysis of such compounds often involves studying intermolecular interactions that are crucial for the rational design of sensors and optoelectronic devices. nih.gov

Furthermore, crystal structure analyses of similar molecules, such as phenyl N-(4-fluorophenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate, reveal that the dihedral angles between the phenyl rings and the planarity of the carbamate group are key structural parameters. nih.govresearchgate.net These parameters influence the molecular packing and, consequently, the bulk electronic properties of the material. The presence of the electron-withdrawing acetyl group on the phenyl ring of the title compound would be expected to modulate its electronic properties, making its derivatives candidates for further investigation in materials science.

Role of this compound in Catalysis or Supramolecular Chemistry

There is no available evidence to suggest a role for this compound in catalysis. However, its molecular structure makes it an excellent candidate for applications in supramolecular chemistry.

The field of supramolecular chemistry is built upon non-covalent interactions, such as hydrogen bonding, to construct well-ordered, higher-level structures. The carbamate group is a powerful functional group in this context, as it contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms of the carbonyl and ether linkages). researchgate.net

Studies on the crystal structures of related phenyl carbamates, like phenyl N-phenyl-carbamate, phenyl N-(4-nitrophenyl)carbamate, and phenyl N-(4-methoxyphenyl)carbamate, consistently show the formation of extended chains and networks through intermolecular N-H···O hydrogen bonds. researchgate.netnih.govnih.gov These well-defined hydrogen bonding patterns are a form of molecular self-assembly, a key principle in crystal engineering and supramolecular chemistry. researchgate.net It is highly probable that this compound would exhibit similar behavior, forming predictable supramolecular synthons. The additional acetyl group offers another potential hydrogen bond acceptor site, which could lead to more complex and robust three-dimensional networks. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 99134-77-7 matrix-fine-chemicals.com
Molecular Formula C₁₅H₁₃NO₃ matrix-fine-chemicals.comuni.lu
Molecular Weight 255.273 g/mol matrix-fine-chemicals.com
IUPAC Name This compound matrix-fine-chemicals.com
SMILES CC(=O)C1=CC=C(NC(=O)OC2=CC=CC=C2)C=C1 matrix-fine-chemicals.comuni.lu
InChIKey LETGZXPZNAIRNJ-UHFFFAOYSA-N matrix-fine-chemicals.comuni.lu

| Predicted XlogP | 3.0 | uni.lu |

Table 2: Crystal Structure Data of Related Phenyl Carbamate Derivatives

Compound Crystal System Space Group Key Interactions Source
Phenyl N-(4-nitrophenyl)carbamate Triclinic P-1 N-H···O and C-H···π interactions forming chains researchgate.net
Phenyl N-(4-fluorophenyl)carbamate Triclinic P-1 N-H···O hydrogen bonds linking molecules into chains nih.gov
Phenyl N-phenyl-carbamate Monoclinic P2₁/n N-H···O hydrogen bonds forming 1D polymeric chains nih.gov
Phenyl N-(4-methoxyphenyl)carbamate Monoclinic P2₁/c N-H···O and C-H···O interactions linking molecules into a 2D network nih.gov

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (B1210297) | Monoclinic | P2₁/n | N-H···O hydrogen bonds, π–π and C-H···π interactions | nih.gov |

Future Perspectives and Challenges in Phenyl N 4 Acetylphenyl Carbamate Research

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for synthesizing carbamates exist, the synthesis of phenyl N-(4-acetylphenyl)carbamate could benefit significantly from the adoption of modern, more sustainable methodologies. Traditional routes often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Future research should focus on developing greener, safer, and more efficient synthetic pathways.

Key areas for exploration include:

Carbon Dioxide (CO₂) as a C1 Synthon: The use of CO₂ as a renewable and non-toxic building block is a primary goal in green chemistry. researchgate.net Investigating direct carboxylation reactions involving 4-aminoacetophenone, phenol (B47542), and CO₂ could provide an atom-economical and environmentally benign route. Electrochemical or photocatalytic methods, which can activate the thermodynamically stable CO₂ molecule under mild conditions, represent a promising frontier. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions that bring together an amine (4-aminoacetophenone), a phenol source, and a carbonyl source (like CO₂ or a derivative) can enhance efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. google.comsemanticscholar.org Catalytic systems, such as those using hafnium(IV) triflate for β-carbamate ketone synthesis, could be adapted for this purpose. semanticscholar.org

Non-Phosgene Reagents: Moving beyond traditional methods, research could explore alternative activating agents. The use of dimethyl carbonate (DMC) or the alcoholysis of urea (B33335) and its derivatives are established non-phosgene routes for carbamate (B1207046) synthesis that could be optimized for this specific compound. researchgate.netrsc.org Another approach involves using carbonyl-di-imidazole (CDI) to react with the phenolic component, followed by reaction with the amine. rsc.org

Table 1: Comparison of Modern Synthetic Methods for Carbamates

MethodKey Reagents/ConditionsAdvantagesReference
CO₂ ValorizationCO₂, Amines, Arylketones; Electrochemical or PhotocatalyticUses renewable feedstock, green, mild conditions. researchgate.net
Cesium-Promoted SynthesisAmine, CO₂, Organic Electrophile, Cesium CarbonateHigh yields, mild temperatures, applicable to solid support. google.com
Three-Component CatalysisKetone, Aldehyde, Carbamate; Hf(OTf)₄ catalystLow catalyst loading, fast, solvent-free conditions. semanticscholar.org
Carbonyl-di-imidazole (CDI)Alcohols, CDI, AminesExcellent yields for carbamoyl-imidazole intermediate. rsc.org
Urea AlcoholysisPhenylurea, Methanol (B129727); PbO catalystNon-phosgene route, high conversion. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, mechanistic studies are essential, particularly concerning its formation, hydrolysis, and participation in subsequent reactions.

Future research should aim to:

Elucidate Formation Pathways: While general mechanisms for carbamate formation are known, the specific kinetics and transition states for the synthesis of this compound via different routes (e.g., isocyanate vs. chloroformate intermediates) remain to be studied. This knowledge can lead to better control over reaction conditions and suppression of side products.

Investigate Hydrolytic Stability and Pathways: The stability of the carbamate bond is critical for its potential applications. The mechanism of hydrolysis for phenylcarbamates can proceed via different pathways, such as an E1cb-type mechanism for primary amines or a BAc2 mechanism for N,N-disubstituted carbamates. nih.gov Investigating how the acetyl group on the N-phenyl ring influences the electronic properties and, consequently, the hydrolytic stability and mechanism is a key research question.

Map Transformation Reactions: this compound can serve as a precursor to other molecules. For example, its reaction with amines could yield substituted ureas. The mechanism of such transformations, including the potential formation of an isocyanate intermediate upon heating, needs to be systematically investigated. nih.gov Understanding these pathways is crucial for controlling product selectivity. For instance, studies on the hydrolysis of other phenylcarbamates using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) show a delicate balance between forming the free amine and a symmetric urea, a process highly dependent on the substituents. nih.gov

Development of Novel Applications Beyond Current Scope

The true potential of this compound may lie in applications far beyond its role as a simple chemical intermediate. Its structural motifs—a carbamate linker, a phenyl group, and an acetylphenyl group—suggest possibilities in medicinal chemistry, materials science, and agrochemistry.

Promising areas for future application development include:

Medicinal Chemistry: The carbamate group is a recognized scaffold in drug design. acs.orgmdpi.com Furthermore, related structures have shown significant biological activity. For example, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), a derivative of aspirin, has demonstrated considerable in-vitro anti-proliferative activity against a panel of cancer cell lines. nih.gov A similar thiourea (B124793) analogue, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), has been investigated as a multi-target inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov These findings strongly suggest that this compound and its derivatives should be synthesized and screened for potential anticancer and enzyme-inhibiting properties.

Agrochemicals: Carbamates have a long history as pesticides, fungicides, and herbicides. researchgate.net Recent studies on novel N-aryl carbamates have revealed significant antifungal activities against various phytopathogenic fungi. mdpi.com Given its structure, this compound is a candidate for screening as a novel agrochemical agent.

Materials Science: The rigid aromatic rings and the hydrogen-bonding capability of the carbamate group suggest that this molecule could be a valuable building block for functional organic materials. Isocyanates, which can be derived from carbamates, are the foundational monomers for polyurethanes. researchgate.net Exploring the thermal decomposition of this compound to generate a functionalized isocyanate could open pathways to novel polyurethane materials with specific properties conferred by the acetyl group.

Table 2: Potential Applications Based on Related Compound Activity

Related CompoundObserved Activity/ApplicationPotential Application for this compoundReference
2-[(4-Acetylphenyl)carbamoyl]phenyl acetateIn-vitro anti-proliferative activity against cancer cells.Anticancer agent. nih.gov
N-((4-acetyl phenyl) carbamothioyl) pivalamideInhibition of acetylcholinesterase & butyrylcholinesterase.Enzyme inhibitor (e.g., for neurodegenerative diseases). nih.gov
Novel N-aryl carbamatesAntifungal activity against phytopathogenic fungi.Agrochemical fungicide. mdpi.com
General CarbamatesPrecursors to isocyanates for polyurethanes.Monomer for novel functional polymers. researchgate.net

Integration of Multidisciplinary Approaches in this compound Research

Advancing the research on this compound beyond incremental steps requires the integration of methodologies from different scientific fields. A multidisciplinary approach can accelerate discovery, provide deeper insights, and guide experimental efforts more efficiently.

Computational Chemistry: In-silico techniques are powerful tools for prediction and analysis. Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule, offering insights into its chemical behavior. nih.gov Molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of biological targets like enzymes or receptors, thereby guiding the design of new drug candidates. nih.gov Hirshfeld surface analysis can provide quantitative insights into the intermolecular interactions that govern its crystal packing. nih.gov

Materials Science and Engineering: Collaboration with materials scientists is essential to explore its potential as an organic material. This involves characterizing its thermal properties (e.g., melting point, decomposition temperature), photophysical properties (absorption, emission), and mechanical properties. Such studies would determine its suitability for applications in areas like organic electronics or as a component in advanced polymer composites.

Crystallography: Detailed single-crystal X-ray diffraction studies are fundamental. While the structure of many related carbamates has been reported nih.govnih.govnih.govnih.gov, a detailed analysis of this compound's crystal structure would reveal crucial information about its conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. This is vital for understanding its solid-state properties and for designing crystal engineering strategies.

By embracing these future perspectives and tackling the associated challenges, the scientific community can unlock the full potential of this compound, transforming it from a simple catalog chemical into a molecule of significant scientific and potentially commercial value.

Q & A

Basic: What spectroscopic methods are recommended for characterizing phenyl N-(4-acetylphenyl)carbamate, and how should data be interpreted?

Answer:
Key spectroscopic techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for acetyl and carbamate groups).
  • 1H-NMR : Assign aromatic protons (δ 6.5–8.5 ppm), acetyl methyl protons (δ ~2.5 ppm), and carbamate NH signals (δ ~9–10 ppm, if observable).
  • GC-MS : Confirm molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity.
    For validation, compare experimental data with published spectra of structurally analogous compounds (e.g., N-(4-acetylphenyl)benzenesulfonamide derivatives) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) data be optimized for accurate structural determination of this compound?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation or a rotating anode source to enhance signal-to-noise ratios. Ensure crystal quality by screening for twinning or disorder.
  • Refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered regions and anisotropic displacement parameters for non-hydrogen atoms .
  • Validation : Cross-check with Mercury software for hydrogen-bonding networks and intermolecular interactions. Compare bond lengths/angles with Cambridge Structural Database (CSD) averages .

Basic: What synthetic routes are commonly employed for this compound?

Answer:
Typical synthesis involves:

  • Step 1 : Condensation of 4-acetylaniline with phenyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield optimization requires strict control of moisture and temperature (0–5°C) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carbamate carbonyl is susceptible to nucleophilic attack due to its electron-deficient nature.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Basic: How can researchers analyze the purity of this compound using HPLC and TLC?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm. Retention time should match reference standards.
  • TLC : Employ silica gel plates with ethyl acetate/hexane (1:1). A single spot (Rf ~0.5) indicates purity.
    Quantify impurities (<1%) via integration of HPLC chromatograms or densitometric TLC analysis .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect metabolite interference (e.g., hydrolyzed carbamate derivatives).
  • Receptor Binding Assays : Compare in vitro IC50 values (e.g., enzyme inhibition) with in vivo efficacy in dose-response studies.
  • Species-Specific Factors : Account for differences in metabolic enzymes (e.g., cytochrome P450 isoforms) using liver microsome assays .

Advanced: How can solubility challenges of this compound in biological assays be addressed?

Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles to enhance aqueous dispersion.
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions without compromising stability .

Advanced: What crystallographic approaches mitigate disorder in the refinement of this compound structures?

Answer:

  • Disorder Modeling : Split atoms into partial occupancy sites using SHELXL’s PART instruction.
  • Restraints : Apply geometric restraints (e.g., SIMU/DELU) to disordered regions to prevent overfitting.
  • Validation : Use Mercury’s “Structure Validation” tools to check for unrealistic bond lengths or angles .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring.
  • Biological Screening : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric assays.
  • Crystallographic Insights : Correlate activity with steric/electronic features observed in SC-XRD structures (e.g., dihedral angles between aromatic rings) .

Advanced: Why is synchrotron radiation preferred for high-resolution crystallography of this compound?

Answer:
Synchrotron sources provide:

  • High Flux : Enables rapid data collection from microcrystals (<50 µm).
  • Tunable Wavelength : Optimize anomalous scattering for phasing (e.g., sulfur SAD if applicable).
  • Low Noise : Enhances resolution (<0.8 Å) for precise electron density maps, critical for locating hydrogen atoms and validating hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.